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Compound of Interest

Compound Name:
5,5'-Dimethoxylariciresinol 4-O-

glucoside

Cat. No.: B1181717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological

activities, and experimental data related to 5,5'-Dimethoxylariciresinol 4-O-glucoside, a

natural compound with potential applications in overcoming multidrug resistance in cancer

therapy.

Chemical Identification
CAS Number: 154418-16-3[1]

Synonyms:

5,5'-Dimethoxylariciresil 4-O-glucoside

DMAG

AKOS032961752

FS-10416

Physicochemical Properties
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Property Value Source

Molecular Formula C28H38O13 PubChem

Molecular Weight 582.6 g/mol PubChem

XLogP3-AA -1.3 PubChem

Hydrogen Bond Donor Count 6 PubChem

Hydrogen Bond Acceptor

Count
13 PubChem

Rotatable Bond Count 10 PubChem

Exact Mass 582.231241 g/mol PubChem

Monoisotopic Mass 582.231241 g/mol PubChem

Topological Polar Surface Area 186 Å² PubChem

Heavy Atom Count 41 PubChem

Complexity 933 PubChem

Biological Activity: Reversal of Multidrug
Resistance
5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG) has been demonstrated to reverse

multidrug resistance (MDR) in doxorubicin-resistant human leukemia K562/DOX cells. The

primary mechanism is believed to be the inhibition of the drug efflux pump P-glycoprotein (P-

gp).

Quantitative Data
The following tables summarize the key quantitative findings from a study investigating the

effects of DMAG on doxorubicin-resistant leukemia cells.[1]

Table 1: Effect of DMAG on the Cytotoxicity of Doxorubicin in K562/DOX Cells[1]
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Treatment IC50 of Doxorubicin (μM)

Doxorubicin alone 34.93 ± 1.37

Doxorubicin + 1.0 μM DMAG 12.51 ± 1.28

Table 2: Effect of DMAG on Doxorubicin-Induced Apoptosis in K562/DOX Cells[1]

Treatment
Apoptosis Rate (%) after
24h

Apoptosis Rate (%) after
48h

Control Not reported Not reported

15.0 μM Doxorubicin ~10% ~15%

15.0 μM Doxorubicin + 1.0 μM

DMAG
~25% ~40%

Table 3: Effect of DMAG on Intracellular Accumulation of Doxorubicin and Rhodamine 123 in

K562/DOX Cells[1]

Treatment
Fold Increase in
Doxorubicin Fluorescence

Percentage Increase in
Rhodamine 123
Fluorescence

1.0 μM DMAG 2.3-fold 49.11%

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.[1]

Cell Culture
Cell Lines: Doxorubicin-sensitive human leukemia K562 cells and doxorubicin-resistant

K562/DOX cells.

Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine

serum, 100 U/mL penicillin, and 100 μg/mL streptomycin.
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Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Maintenance of Resistance: K562/DOX cells were cultured in the presence of 1.0 μM

doxorubicin to maintain the MDR phenotype. Cells were grown in doxorubicin-free medium

for at least one week before experiments.

MTT Assay for Cytotoxicity
Cells were seeded into 96-well plates at a density of 5 × 10^4 cells/well.

After 24 hours, cells were treated with various concentrations of doxorubicin in the presence

or absence of a non-toxic concentration of DMAG.

The cells were incubated for an additional 48 hours.

20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were

incubated for 4 hours at 37°C.

The medium was removed, and 150 μL of DMSO was added to each well to dissolve the

formazan crystals.

The absorbance was measured at 490 nm using a microplate reader.

The IC50 value (the concentration of drug required to inhibit cell growth by 50%) was

calculated.

Apoptosis Analysis by Hoechst 33342/Propidium Iodide
Double Staining

K562/DOX or K562 cells were seeded into 96-well plates at a density of 1 × 10^4 cells/well.

After 24 hours, cells were treated with doxorubicin (15.0 μM for K562/DOX and 0.15 μM for

K562) in the presence or absence of DMAG for 24 and 48 hours.

Cells were then incubated with 5 μg/mL Hoechst 33342 for 10 minutes, followed by the

addition of 5 μg/mL propidium iodide (PI) for 15 minutes in the dark.

The cells were observed and imaged using a fluorescence microscope.
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Apoptotic cells were identified by condensed or fragmented nuclei stained bright blue by

Hoechst 33342, while necrotic cells were identified by red staining by PI.

Intracellular Doxorubicin and Rhodamine 123
Accumulation Assay

K562/DOX cells were seeded into 24-well plates at a density of 1 × 10^6 cells/well and

incubated for 24 hours.

The cells were pre-incubated with or without DMAG for 1 hour.

For doxorubicin accumulation, cells were then incubated with 15.0 μM doxorubicin for 1 hour.

For rhodamine 123 accumulation, cells were incubated with 5.0 μM rhodamine 123 for 1

hour.

After incubation, the cells were washed three times with ice-cold PBS.

The cells were then lysed with 0.1% Triton X-100.

The fluorescence intensity of the cell lysates was measured using a spectrofluorometer.

Doxorubicin was excited at 485 nm and emission was measured at 595 nm. Rhodamine 123

was excited at 485 nm and emission was measured at 535 nm.

Proposed Mechanism of Action
The experimental data strongly suggest that 5,5'-Dimethoxylariciresinol 4-O-glucoside
reverses multidrug resistance by inhibiting the function of the P-glycoprotein (P-gp) efflux

pump.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1181717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1181717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Cell with Multidrug Resistance

Doxorubicin

P-glycoprotein (P-gp)
Efflux Pump

Cellular DNA

Induces DNA damage

5,5'-Dimethoxylariciresinol
4-O-glucoside (DMAG) Inhibits

Doxorubicin (extracellular)Efflux

Apoptosis

Triggers

Proposed mechanism of DMAG in reversing doxorubicin resistance.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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